Isovalérylsarcosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isovalerylsarcosine has several scientific research applications, including:

Chemistry: It is used as a model compound to study N-acyl-amino acid chemistry and reactions.

Medicine: Research into isovalerylsarcosine’s metabolic effects can provide insights into metabolic disorders and potential therapeutic approaches.

Industry: While specific industrial applications are limited, the compound’s unique properties make it a subject of interest for various chemical processes.

Mécanisme D'action

Target of Action

Isovalerylsarcosine is a metabolite that is primarily associated with the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism . This enzyme is the primary target of Isovalerylsarcosine .

Mode of Action

Isovalerylsarcosine is formed from isovaleryl-CoA by the action of the enzyme glycine N-acylase on sarcosine . This interaction results in the production of Isovalerylsarcosine, which then participates in various metabolic processes .

Biochemical Pathways

Isovalerylsarcosine is involved in the metabolism of glycine, serine, and threonine . It is a product of these metabolic pathways and can affect downstream processes. The presence of Isovalerylsarcosine can influence the balance and flow of these pathways, potentially leading to various physiological effects .

Pharmacokinetics

It is known that isovalerylsarcosine can be detected in the urine of patients with certain metabolic disorders , suggesting that it is excreted through the urinary system.

Result of Action

The presence of Isovalerylsarcosine in the body can lead to various molecular and cellular effects. For instance, in the context of isovaleric acidemia, a genetic disorder of leucine metabolism, Isovalerylsarcosine is one of the metabolites that can be excreted . The presence of Isovalerylsarcosine and other metabolites can help in the diagnosis of this condition .

Analyse Biochimique

Biochemical Properties

Isovalerylsarcosine plays a role in biochemical reactions involving amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. The interaction of isovalerylsarcosine with enzymes such as isovaleryl-CoA dehydrogenase is significant in the context of metabolic disorders like isovaleric acidemia. This interaction leads to the accumulation of isovalerylsarcosine and other related metabolites, which can be detected in the urine of affected individuals .

Cellular Effects

Isovalerylsarcosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with metabolic disorders, the accumulation of isovalerylsarcosine can disrupt normal cellular functions. For example, it has been observed that isovalerylsarcosine levels are significantly lower in patients with chronic articular patterns of adult-onset Still’s disease compared to other patterns . This suggests that isovalerylsarcosine may play a role in modulating inflammatory responses and cellular metabolism in specific disease contexts.

Metabolic Pathways

Isovalerylsarcosine is involved in metabolic pathways related to amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile. For example, in patients with isovaleric acidemia, the accumulation of isovalerylsarcosine and other related metabolites can disrupt normal metabolic processes and contribute to the clinical symptoms observed in these patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isovalerylsarcosine can be synthesized through the formal condensation of isovaleric acid with sarcosine . The reaction typically involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and the amino group.

Industrial Production Methods: While specific industrial production methods for isovalerylsarcosine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions: Isovalerylsarcosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert isovalerylsarcosine into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

N-isovalerylalanine: Another N-acyl-amino acid with similar metabolic roles.

N-isovalerylglycine: A related compound also involved in isovaleric acidemia.

Uniqueness: Isovalerylsarcosine is unique due to its specific structure and role in metabolic pathways. Its formation from isovaleric acid and sarcosine distinguishes it from other N-acyl-amino acids, providing unique insights into amino acid metabolism and related disorders.

Activité Biologique

Isovalerylsarcosine, a derivative of isovaleryl-CoA, has garnered attention in the context of metabolic disorders, particularly isovaleric acidemia (IVA). This compound is formed through the conjugation of isovaleryl-CoA with sarcosine, an amino acid derivative. Understanding its biological activity is crucial for elucidating its role in metabolic pathways and potential therapeutic applications.

Overview of Isovalerylsarcosine

Isovalerylsarcosine is primarily studied within the framework of IVA, a genetic disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This deficiency leads to the accumulation of toxic metabolites, including isovalerylglycine and isovalerylsarcosine, which can have significant physiological effects.

The biological activity of isovalerylsarcosine can be attributed to its role in detoxification and metabolic regulation. It participates in the detoxification pathway of excess isovaleryl-CoA by forming conjugates that are less toxic and more easily excreted via urine. The following mechanisms have been identified:

- Conjugation Reaction : Isovalerylsarcosine is formed through the conjugation of isovaleryl-CoA with sarcosine, which helps mitigate the toxic effects associated with elevated levels of isovaleryl-CoA.

- Detoxification Pathway : The formation of non-toxic metabolites like isovalerylsarcosine provides a detoxification mechanism that reduces metabolic stress on the body during episodes of metabolic decompensation in IVA patients .

Metabolic Profiles

Research has indicated that individuals with IVA exhibit altered metabolic profiles, including elevated levels of various metabolites such as isovalerylsarcosine. A study using liquid chromatography-mass spectrometry (LC-MS) highlighted significant differences in metabolite concentrations between healthy individuals and those affected by IVA. The findings suggested that monitoring these metabolites could aid in diagnosing and managing metabolic disorders .

Case Studies

- Case Study on Neonatal Presentation : A neonate diagnosed with IVA exhibited high levels of isovalerylglycine and isovalerylsarcosine in urine during metabolic crises. Treatment involving dietary management and carnitine supplementation significantly improved metabolic stability, highlighting the importance of these metabolites in clinical outcomes .

- Adult-Onset Studies : In adults with metabolic disturbances related to IVA, reduced levels of isovalerylsarcosine were observed, suggesting its potential as a biomarker for disease progression and therapeutic monitoring .

Data Table: Metabolite Concentrations in Isovaleric Acidemia

| Metabolite | Normal Range (µmol/L) | IVA Patients (Mean ± SD) |

|---|---|---|

| Isovaleric Acid | < 5 | 300 ± 50 |

| Isovalerylglycine | < 10 | 150 ± 30 |

| Isovalerylsarcosine | < 5 | 50 ± 10 |

Propriétés

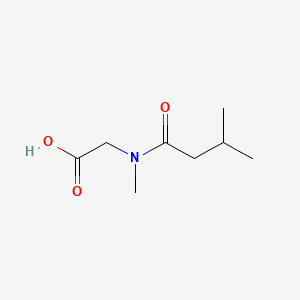

IUPAC Name |

2-[methyl(3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSWCRCPHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236832 | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88127-29-1 | |

| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?

A1: Isovalerylsarcosine is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like isovalerylsarcosine could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.

Q2: Does the presence of isovalerylsarcosine correlate with disease activity or outcome in IVA?

A2: The provided research articles focus primarily on the identification of isovalerylsarcosine as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between isovalerylsarcosine levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.

Q3: Are there any known differences in isovalerylsarcosine levels based on the clinical presentation of IVA?

A3: Currently, there is no information available regarding the specific association of isovalerylsarcosine levels with different clinical presentations of IVA. More research is required to explore whether variations in isovalerylsarcosine levels exist among individuals exhibiting different symptoms or severities of the disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.